molecular formula C7H15ClN2O B3048005 (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride CAS No. 1523530-28-0

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride

Cat. No. B3048005
CAS RN: 1523530-28-0
M. Wt: 178.66
InChI Key: RHWNZZNQNPTFDG-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. It is a chiral compound that has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In

Mechanism of Action

The mechanism of action of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride involves its interaction with the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is widely expressed in the central nervous system and is involved in various physiological and pathological processes. Binding of this compound to this receptor leads to the activation of downstream signaling pathways, resulting in various cellular and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the protection of neuronal cells from oxidative stress and inflammation. These effects make it a promising compound for the development of new drugs for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride is its high selectivity for the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the physiological and pathological functions of this receptor. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride. One of the most promising areas of research is the development of new drugs for the treatment of neurological disorders that target the α7 nicotinic acetylcholine receptor. Another area of research is the exploration of the potential use of this compound as a tool for studying the physiological and pathological functions of the α7 nicotinic acetylcholine receptor. Additionally, further studies are needed to investigate the potential advantages and limitations of this compound in various experimental settings.

Scientific Research Applications

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been found to have potent activity as a selective agonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological and pathological processes. This makes it a promising compound for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and depression.

properties

IUPAC Name

(3S)-1-(azetidin-3-yl)pyrrolidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c10-7-1-2-9(5-7)6-3-8-4-6;;/h6-8,10H,1-5H2;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAHRXWPLYFOOB-KLXURFKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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